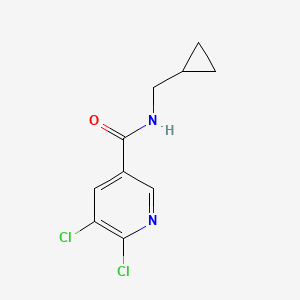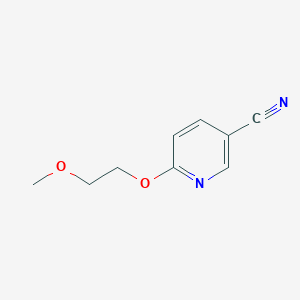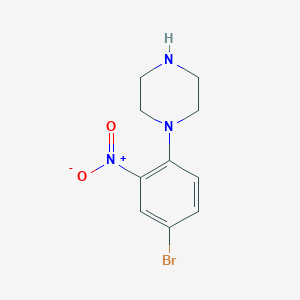![molecular formula C8H7F3N2O2 B3072632 {[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid CAS No. 1016812-51-3](/img/structure/B3072632.png)
{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid
Vue d'ensemble
Description
“{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid” is an organic compound that belongs to the class of trifluoromethylpyridines . It has a molecular formula of C8 H7 F3 N2 O2 and a molecular weight of 220.149 . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves the development of organic compounds containing fluorine . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis
The molecular structure of “{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid” is characterized by the presence of a fluorine atom and a pyridine in their structure . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid” include direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid” are characterized by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Applications De Recherche Scientifique
Agrochemical Applications
TFMPAA derivatives play a crucial role in crop protection. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, has paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds protect crops from pests, thanks to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
Pharmaceutical Applications
Several TFMP derivatives find applications in pharmaceuticals and veterinary medicine. Five pharmaceutical products and two veterinary products containing the TFMP moiety have received market approval. Additionally, numerous candidates are currently undergoing clinical trials. The biological activities of TFMP derivatives stem from the synergistic effects of the fluorine atom and the pyridine moiety .
Functional Materials and Intermediate Synthesis
Beyond agrochemicals and pharmaceuticals, TFMPAA serves as an intermediate in the synthesis of various ligands. Researchers have successfully applied it to create novel functional materials. For instance, the chelating unit bis(5-(trifluoromethyl)pyridin-2-yl)amine demonstrates promising potential in ligand design .
Kinase Inhibition Studies
Recent research has explored the influence of the chiral moiety on kinase inhibition. TFMPAA derivatives exhibited nanomolar activity against CK1γ and CK1ε, suggesting further modifications to enhance their efficacy .
Structure-Activity Relationships
By examining different substituents on the pyridine groups and the linker between pyrimidine and pyridine groups, researchers have established clear relationships between chemical structure and biological activity. This knowledge informs the design of new compounds with improved properties .
Future Prospects
Given the unique properties of TFMPAA, we anticipate discovering even more novel applications in the future. Its trifluoromethyl group continues to intrigue researchers across various scientific domains .
Orientations Futures
The future directions for “{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid” involve the discovery of many novel applications of TFMP . The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
2-[[3-(trifluoromethyl)pyridin-2-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-2-1-3-12-7(5)13-4-6(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQXQSAXNHCGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Ethoxy-6-[(propylamino)methyl]phenol](/img/structure/B3072581.png)



![2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B3072626.png)
![3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine](/img/structure/B3072640.png)
![2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid](/img/structure/B3072649.png)
